molecular formula C33H26N2O4S2 B4988873 1-[4-({4-[2,5-DIOXO-3-(PHENYLSULFANYL)PYRROLIDIN-1-YL]PHENYL}METHYL)PHENYL]-3-(PHENYLSULFANYL)PYRROLIDINE-2,5-DIONE

1-[4-({4-[2,5-DIOXO-3-(PHENYLSULFANYL)PYRROLIDIN-1-YL]PHENYL}METHYL)PHENYL]-3-(PHENYLSULFANYL)PYRROLIDINE-2,5-DIONE

Cat. No.: B4988873
M. Wt: 578.7 g/mol
InChI Key: PULNQBRPIIGFLE-UHFFFAOYSA-N
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Description

1-[4-({4-[2,5-DIOXO-3-(PHENYLSULFANYL)PYRROLIDIN-1-YL]PHENYL}METHYL)PHENYL]-3-(PHENYLSULFANYL)PYRROLIDINE-2,5-DIONE is a complex organic compound featuring a pyrrolidine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of phenylsulfanyl groups and pyrrolidine rings suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of 1-[4-({4-[2,5-DIOXO-3-(PHENYLSULFANYL)PYRROLIDIN-1-YL]PHENYL}METHYL)PHENYL]-3-(PHENYLSULFANYL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of Pyrrolidine Rings: The pyrrolidine rings can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Phenylsulfanyl Groups: Phenylsulfanyl groups can be introduced via nucleophilic substitution reactions.

    Coupling Reactions: The final compound is formed through coupling reactions that link the pyrrolidine rings with the phenylsulfanyl-substituted phenyl groups.

Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using scalable processes and efficient catalysts.

Chemical Reactions Analysis

1-[4-({4-[2,5-DIOXO-3-(PHENYLSULFANYL)PYRROLIDIN-1-YL]PHENYL}METHYL)PHENYL]-3-(PHENYLSULFANYL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the phenyl or pyrrolidine rings.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed will depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways or receptors.

    Industry: The compound may find use in materials science, particularly in the development of new polymers or advanced materials.

Mechanism of Action

The mechanism of action of 1-[4-({4-[2,5-DIOXO-3-(PHENYLSULFANYL)PYRROLIDIN-1-YL]PHENYL}METHYL)PHENYL]-3-(PHENYLSULFANYL)PYRROLIDINE-2,5-DIONE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathway Modulation: It could influence biological pathways by altering the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

1-[4-({4-[2,5-DIOXO-3-(PHENYLSULFANYL)PYRROLIDIN-1-YL]PHENYL}METHYL)PHENYL]-3-(PHENYLSULFANYL)PYRROLIDINE-2,5-DIONE can be compared with other pyrrolidine-based compounds, such as:

    Pyrrolidine-2,5-dione: A simpler analog with fewer substituents.

    Phenylsulfanyl-substituted Pyrrolidines: Compounds with similar substituents but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[[4-(2,5-dioxo-3-phenylsulfanylpyrrolidin-1-yl)phenyl]methyl]phenyl]-3-phenylsulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26N2O4S2/c36-30-20-28(40-26-7-3-1-4-8-26)32(38)34(30)24-15-11-22(12-16-24)19-23-13-17-25(18-14-23)35-31(37)21-29(33(35)39)41-27-9-5-2-6-10-27/h1-18,28-29H,19-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULNQBRPIIGFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)N4C(=O)CC(C4=O)SC5=CC=CC=C5)SC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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